molecular formula C11H11N3S B4376683 N-benzyl-1H-pyrazole-1-carbothioamide

N-benzyl-1H-pyrazole-1-carbothioamide

Cat. No.: B4376683
M. Wt: 217.29 g/mol
InChI Key: IVUUYDQPSGTOBT-UHFFFAOYSA-N
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Description

N-benzyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-benzyl-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets such as enzymes. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the formation of pro-inflammatory prostaglandins . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-1-carbothioamide: Lacks the benzyl group but shares the core structure.

    N-aryl-1H-pyrazole-1-carbothioamide: Contains an aryl group instead of a benzyl group.

    N-alkyl-1H-pyrazole-1-carbothioamide: Contains an alkyl group instead of a benzyl group.

Uniqueness

N-benzyl-1H-pyrazole-1-carbothioamide is unique due to the presence of the benzyl group, which can enhance its biological activity and selectivity. The benzyl group can also influence the compound’s solubility and stability, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-benzylpyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c15-11(14-8-4-7-13-14)12-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUUYDQPSGTOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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